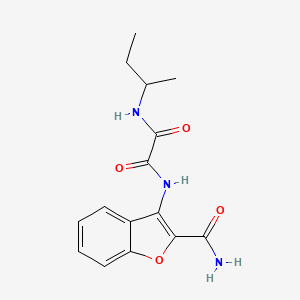
N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide, also known as BCOA-1, is a novel oxalamide compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique structure and properties make it a valuable tool for further research.
Mécanisme D'action
The mechanism of action of N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival. N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide has been shown to have other biochemical and physiological effects. Studies have suggested that N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide may have anti-inflammatory and antioxidant properties, which could make it a valuable tool for studying various diseases and conditions that involve inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide is its high purity and yield, which makes it a reliable compound for research purposes. However, like any compound, N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide has its limitations. One limitation is that it may not be effective against all types of cancer, and further research is needed to determine its efficacy against different types of cancer. Additionally, N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide may have off-target effects, which could complicate its use in certain experiments.
Orientations Futures
There are several future directions for research on N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide. One area of interest is in the development of N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide derivatives that may have improved anti-cancer activity and reduced off-target effects. Another area of research is in the study of N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide's effects on cancer stem cells, which could provide valuable insights into the mechanisms of cancer progression and recurrence. Additionally, N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide could be studied for its potential applications in other areas of research, such as inflammation and oxidative stress.
Méthodes De Synthèse
The synthesis of N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide involves several steps, starting with the reaction of 2-hydroxybenzofuran with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with sec-butylamine to produce the final product, N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide. The synthesis of N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide has been optimized to yield high purity and yield, making it a reliable compound for research purposes.
Applications De Recherche Scientifique
N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of cancer biology. Studies have shown that N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide has also been shown to inhibit the growth of cancer stem cells, which are thought to play a critical role in cancer progression and recurrence.
Propriétés
IUPAC Name |
N'-butan-2-yl-N-(2-carbamoyl-1-benzofuran-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-3-8(2)17-14(20)15(21)18-11-9-6-4-5-7-10(9)22-12(11)13(16)19/h4-8H,3H2,1-2H3,(H2,16,19)(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEREWBWIMLIKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

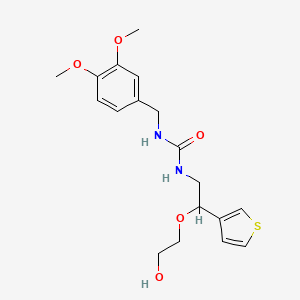
![3-[5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile](/img/structure/B2949406.png)
![N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2949407.png)

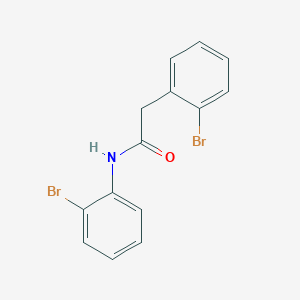
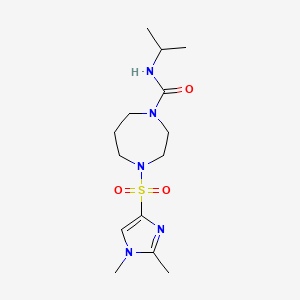
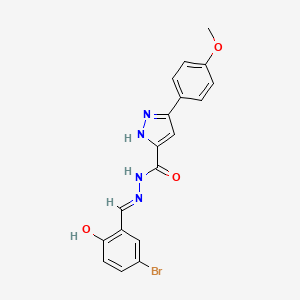
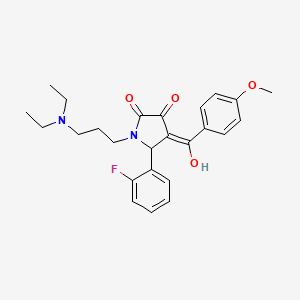
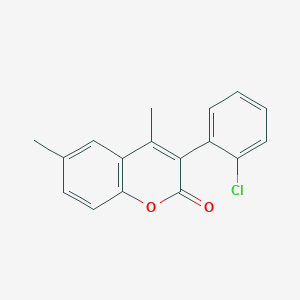
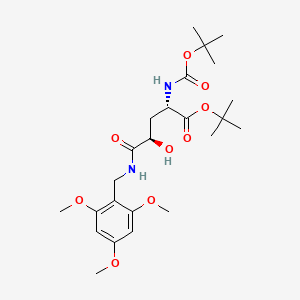
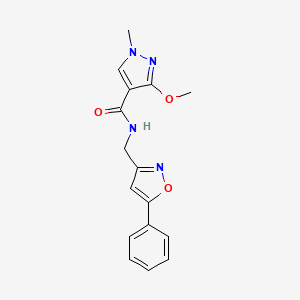
![4-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2-phenyl-1,3-thiazole](/img/structure/B2949419.png)
![N-cyclohexyl-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2949420.png)
